molecular formula C6H12O6 B583641 D-Fructose-3-d CAS No. 53685-24-8

D-Fructose-3-d

Cat. No.: B583641
CAS No.: 53685-24-8
M. Wt: 181.162
InChI Key: LKDRXBCSQODPBY-BUZGMKGYSA-N
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Description

D-Fructose-3-d, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is naturally present in small quantities in various foods and has gained attention due to its potential health benefits and applications in the food industry. Unlike regular sugars, D-allulose has a low caloric value and does not significantly raise blood glucose levels, making it an attractive alternative sweetener.

Safety and Hazards

When handling D-Fructose-3-d, it is recommended to avoid contact with skin and eyes, and to avoid inhalation of dusts . It is also advised to use personal protective equipment as required and to avoid dust formation . The substance is not considered hazardous according to the Globally Harmonized System (GHS) .

Future Directions

Future research directions could involve exploring the potential industrial biocatalysts for commercial-scale manufacture of this rare sugar . Additionally, the transformation of other monosaccharides to fructose is mainly performed using alkalis, metals, and enzymes . Therefore, future studies could focus on finding more efficient and sustainable methods for these transformations.

Mechanism of Action

Target of Action

D-Fructose-3-d, also known as D-allulose, primarily targets enzymes such as D-allulose 3-epimerase (DAEase) or D-psicose 3-epimerase (DPEase) to convert D-fructose into D-allulose . These enzymes play a crucial role in the isomerization process of D-fructose .

Mode of Action

The mode of action of this compound involves the isomerization of D-fructose to D-allulose. This process is catalyzed by the enzymes DAEase or DPEase . The catalytic reaction of these enzymes occurs in three major steps: ring opening, isomerization, and ring closure .

Biochemical Pathways

This compound affects the sugar metabolism pathway. It is involved in the isomerization of D-fructose to D-allulose, a process that is part of the broader carbohydrate metabolism . This process is crucial in fulfilling nutritional requirements in bacteria . Additionally, this compound is also involved in the production of high-fructose corn syrup and bioethanol .

Pharmacokinetics

This compound exhibits high metabolic stability. It is neither pH-labile nor degraded in the gastrointestinal tract, indicating high bioavailability .

Result of Action

The result of this compound action is the production of D-allulose from D-fructose. D-allulose is a rare sugar with unique nutritional and biological functions . It has been found to have potential health benefits, making it a valuable compound in the food, pharmaceutical, and medical industries .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of the isomerization process can be affected by the thermotolerance of the enzymes involved . Research advancements in the engineering of these enzymes for improved thermotolerance or acid resistance have been made to enhance the yield of D-allulose .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-3-d can be synthesized from D-fructose through an enzymatic epimerization process. The key enzyme used in this process is D-allulose 3-epimerase, which catalyzes the conversion of D-fructose to D-allulose. The reaction typically occurs under mild conditions, with optimal temperatures ranging from 50°C to 60°C and a neutral to slightly acidic pH .

Industrial Production Methods: Industrial production of D-allulose involves the use of microbial fermentation and enzymatic conversion. Microorganisms such as Bacillus subtilis and Escherichia coli are genetically engineered to express D-allulose 3-epimerase, enabling efficient conversion of D-fructose to D-allulose. The process is optimized to achieve high yields and purity, with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-3-d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    5-Hydroxymethylfurfural (HMF): Produced from the oxidation of D-allulose.

    D-Allitol: Produced from the reduction of D-allulose.

Comparison with Similar Compounds

Uniqueness of D-Fructose-3-d: this compound stands out due to its low caloric value, minimal impact on blood glucose levels, and potential health benefits. Its unique enzymatic production process and diverse applications in food, medicine, and industry further highlight its significance.

Properties

IUPAC Name

(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-BUZGMKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What information can be obtained from the 13C NMR spectrum of D-Fructose-3-d regarding its structure and behavior in solution?

A1: The research article "Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses" [] investigates the use of 13C NMR spectroscopy to analyze the structure and behavior of hexuloses, including D-fructose, in solution. While the study doesn't specifically focus on this compound, it provides valuable insights applicable to this deuterated derivative.

  • Analyze conformational equilibrium: The study demonstrates that the 13C NMR spectrum reflects the equilibrium between different conformations of hexuloses in solution []. Analyzing the chemical shifts and relative intensities of peaks corresponding to different conformers of this compound can provide insights into how deuterium substitution influences the conformational preferences of the molecule.

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